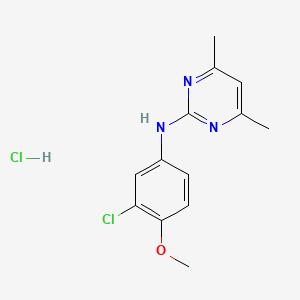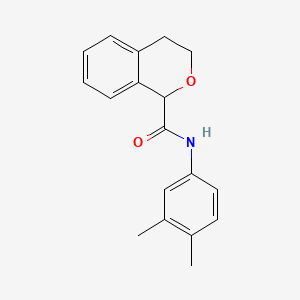![molecular formula C14H16N4O2S B4170186 N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)methanesulfonamide](/img/structure/B4170186.png)
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)methanesulfonamide
Descripción general
Descripción
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)methanesulfonamide, also known as PPTQ, is a chemical compound that has garnered significant attention in scientific research. PPTQ is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of fatty acids. Inhibition of sEH has been shown to have a variety of beneficial effects, including anti-inflammatory, anti-hypertensive, and anti-cancer properties.
Mecanismo De Acción
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)methanesulfonamide works by inhibiting the enzyme sEH, which is responsible for the metabolism of fatty acids. Specifically, sEH converts epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs). EETs have been shown to have numerous beneficial effects, including anti-inflammatory, anti-hypertensive, and anti-cancer properties. By inhibiting sEH, N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)methanesulfonamide increases the levels of EETs, leading to these beneficial effects.
Biochemical and Physiological Effects:
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)methanesulfonamide has been shown to have numerous biochemical and physiological effects. In animal models, N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)methanesulfonamide has been shown to reduce inflammation, lower blood pressure, and have anti-cancer properties. N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)methanesulfonamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)methanesulfonamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)methanesulfonamide is its potent and selective inhibition of sEH. This makes it a useful tool for studying the effects of sEH inhibition in animal models. However, one limitation of N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)methanesulfonamide is its low solubility in water, which can make it difficult to administer in certain experiments. In addition, N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)methanesulfonamide has a relatively short half-life in vivo, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are numerous future directions for research on N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)methanesulfonamide. One area of research is the development of more potent and selective sEH inhibitors. Another area of research is the investigation of the long-term effects of sEH inhibition. In addition, there is potential for the use of sEH inhibitors, including N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)methanesulfonamide, in the treatment of various diseases, including hypertension, diabetes, and cancer. Finally, there is potential for the use of sEH inhibitors in combination with other drugs to enhance their effectiveness.
Aplicaciones Científicas De Investigación
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)methanesulfonamide has been widely studied in scientific research due to its potent inhibition of sEH. Inhibition of sEH has been shown to have numerous beneficial effects, including anti-inflammatory, anti-hypertensive, and anti-cancer properties. N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)methanesulfonamide has been shown to reduce inflammation in animal models of arthritis and asthma. It has also been shown to lower blood pressure in animal models of hypertension. In addition, N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)methanesulfonamide has been shown to have anti-cancer properties in animal models of breast and lung cancer.
Propiedades
IUPAC Name |
N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-3-8-18-14-11(13(16-18)17-21(2,19)20)9-10-6-4-5-7-12(10)15-14/h4-7,9H,3,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOXYTMWIVHYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B4170107.png)
![5-(4-chlorophenyl)-7-(2,4-dimethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4170125.png)
![N-(2-methyl-5-nitrophenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide](/img/structure/B4170127.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4170143.png)
![7-(4-chlorophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4170147.png)
![ethyl [2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4170154.png)
![ethyl 4-[1-[4-(methylthio)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]benzoate](/img/structure/B4170156.png)
![5-{[2-(allyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4170166.png)
![N-(3-chlorophenyl)-2-{[4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-4,5,6,9-tetrahydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}acetamide](/img/structure/B4170167.png)
![N-[1-benzyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-tert-butylbenzamide](/img/structure/B4170177.png)
![4-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-3-nitrobenzaldehyde](/img/structure/B4170183.png)
![N-(5-{[2-(acetylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4170194.png)
